6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives. It is characterized by the presence of a methoxy group and a piperazine moiety, which contribute to its potential biological activities. This compound is of interest in medicinal chemistry due to its various applications in drug design and synthesis.
This compound can be synthesized through several chemical processes that involve the modification of benzothiazole and piperazine structures. It is classified as a heterocyclic organic compound, specifically a benzothiazole derivative, which is known for its diverse pharmacological properties.
The synthesis of 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride typically involves several key steps:
The detailed procedure includes:
The molecular formula for 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is , with a molecular weight of approximately 327.9 g/mol. The structure features:
Key Structural Data:
Property | Value |
---|---|
Molecular Formula | C15H22ClN3OS |
Molecular Weight | 327.9 g/mol |
IUPAC Name | 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride |
InChI | InChI=1S/C15H21N3OS.ClH/c1-11(2)17-6-8... |
SMILES | CC(C)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl |
6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride can undergo various chemical reactions:
The common reagents used in these reactions include:
The mechanism of action for 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride involves its interaction with biological targets, potentially influencing various signaling pathways. While specific mechanisms may vary based on the target, compounds in this class are often studied for their effects on cellular processes such as apoptosis, cell proliferation, and antimicrobial activity .
The compound typically appears as an off-white solid with a melting point around 172 °C.
Key chemical properties include:
Relevant Data:
Property | Value |
---|---|
Melting Point | ~172 °C |
Solubility | Soluble in ethanol and DMSO |
6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride has several scientific uses:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5